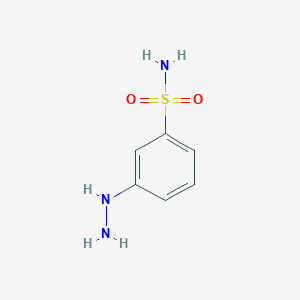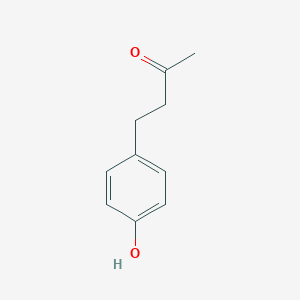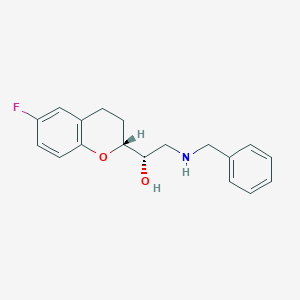
2,6-ジクロロ-3,5-ビス(トリフルオロメチル)ピリジン
概要
説明
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine, commonly known as DCTP, is a heterocyclic compound that has attracted considerable attention in the scientific community due to its unique properties. It is a highly reactive molecule that has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
科学的研究の応用
農薬用途
“2,6-ジクロロ-3,5-ビス(トリフルオロメチル)ピリジン”とその誘導体は、農薬業界で広く使用されています . これらの誘導体の主な用途は、作物を害虫から保護することです . フルアジホップ-ブチルは農薬市場に導入された最初の誘導体であり、それ以降、20種類以上の新しい誘導体がISO共通名を獲得しました .
医薬品用途
“2,6-ジクロロ-3,5-ビス(トリフルオロメチル)ピリジン”のいくつかの誘導体は、医薬品および獣医業界でも使用されています . この部分構造を含む5つの医薬品と2つの獣医用製品が市場承認を取得しており、現在、多くの候補が臨床試験中です .
有効成分の合成
“2,6-ジクロロ-3,5-ビス(トリフルオロメチル)ピリジン”は、いくつかの作物保護製品の合成における化学中間体として使用されます . これらの製品の製造には需要が高まっています .
フッ素化有機化学物質の開発
フッ素化有機化学物質の開発は、ますます重要な研究トピックになりつつあります . 過去20年間で発売された農薬の50%以上がフッ素化されています . 現在市場に出回っているフッ素含有農薬の約40%にトリフルオロメチル基が含まれています
作用機序
Target of Action
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine, also known as a trifluoromethylpyridine (TFMP) derivative, is primarily used in the agrochemical and pharmaceutical industries . The compound’s primary targets are pests that affect crops . It is also used as an intermediate in the synthesis of several crop-protection products .
Mode of Action
The biological activities of TFMP derivatives, including 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .
Biochemical Pathways
It is known that the compound plays a crucial role in the protection of crops from pests .
Pharmacokinetics
The compound is known for its stability and reactivity, which may influence its bioavailability .
Result of Action
The primary result of the action of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is the protection of crops from pests . The compound is characterized by its broad spectrum, systemicity, high effectivity, low toxicity, and small pollution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine. It is recommended to keep the compound away from open flames, hot surfaces, and sources of ignition, and to take precautionary measures against static discharge .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the field of agrochemicals and pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates .
Cellular Effects
The effects of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in detoxification processes, thereby modulating the cell’s response to external stimuli . Additionally, it impacts cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, thereby affecting the metabolism of various substrates . Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause chronic effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Its interaction with cytochrome P450 enzymes is particularly significant, as these enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall activity and function . Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interaction with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F6N/c8-4-2(6(10,11)12)1-3(5(9)16-4)7(13,14)15/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWXTSKOBMAJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371162 | |
| Record name | 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142889-02-9 | |
| Record name | 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142889-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



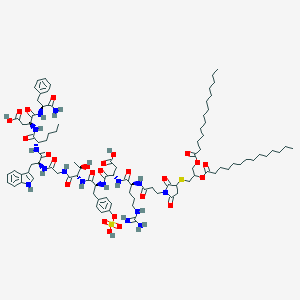
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
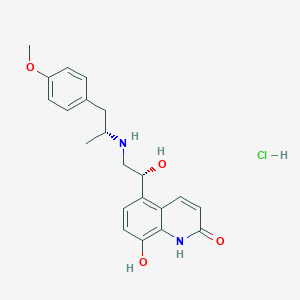
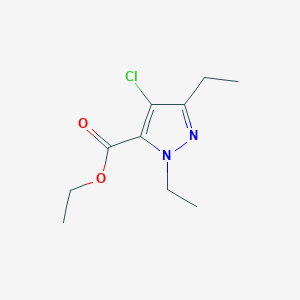

![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)
![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)
